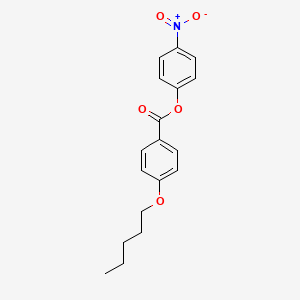
(4-nitrophenyl) 4-pentoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) 4-pentoxybenzoate is an organic compound that features a nitrophenyl group and a pentoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 4-pentoxybenzoate typically involves the esterification of 4-nitrophenol with 4-pentoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-pentoxybenzoic acid.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl 4-pentoxybenzoate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-nitrophenol and 4-pentoxybenzoic acid.
Scientific Research Applications
(4-nitrophenyl) 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 4-pentoxybenzoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can undergo reduction or substitution reactions, while the ester group can be hydrolyzed. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A phenolic compound with a nitro group, known for its use as a pH indicator and intermediate in the synthesis of paracetamol.
4-pentoxybenzoic acid: An aromatic carboxylic acid with a pentoxy group, used in organic synthesis.
Uniqueness
(4-nitrophenyl) 4-pentoxybenzoate is unique due to the combination of its nitrophenyl and pentoxybenzoate ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50649-77-9 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C18H19NO5/c1-2-3-4-13-23-16-9-5-14(6-10-16)18(20)24-17-11-7-15(8-12-17)19(21)22/h5-12H,2-4,13H2,1H3 |
InChI Key |
BBYMGGNRHHYGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















